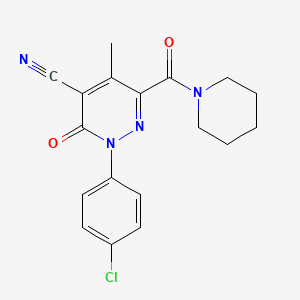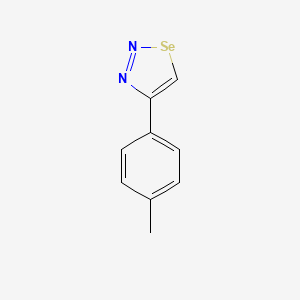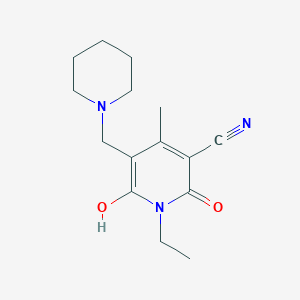
2-(4-Chlorophenyl)-5-methyl-3-oxo-6-(piperidin-1-ylcarbonyl)-2,3-dihydropyridazine-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Chlorophenyl)-5-methyl-3-oxo-6-(piperidinocarbonyl)-2,3-dihydro-4-pyridazinecarbonitrile is a complex organic compound with significant potential in various fields of scientific research. This compound features a pyridazine ring, a piperidine moiety, and a chlorophenyl group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-5-methyl-3-oxo-6-(piperidinocarbonyl)-2,3-dihydro-4-pyridazinecarbonitrile typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-chlorobenzaldehyde with methyl acetoacetate to form an intermediate, which is then cyclized with hydrazine hydrate to produce the pyridazine ring. The piperidine moiety is introduced through a subsequent reaction with piperidine and a suitable coupling agent under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of high-throughput reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)-5-methyl-3-oxo-6-(piperidinocarbonyl)-2,3-dihydro-4-pyridazinecarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the carbonyl groups to alcohols.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, and other nucleophilic species.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols. Substitution reactions can result in various substituted derivatives with different functional groups.
Scientific Research Applications
2-(4-Chlorophenyl)-5-methyl-3-oxo-6-(piperidinocarbonyl)-2,3-dihydro-4-pyridazinecarbonitrile has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new therapeutic agents targeting specific diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-5-methyl-3-oxo-6-(piperidinocarbonyl)-2,3-dihydro-4-pyridazinecarbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it could inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist .
Comparison with Similar Compounds
Similar Compounds
2-(4-Chlorophenyl)-5-(pyrrolidin-1-yl)-2H-1,2,3-triazole-4-carboxylic acid: Shares the chlorophenyl group but has a different core structure and biological activity.
4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives: Contains a similar aromatic ring system but differs in its functional groups and applications.
Uniqueness
2-(4-Chlorophenyl)-5-methyl-3-oxo-6-(piperidinocarbonyl)-2,3-dihydro-4-pyridazinecarbonitrile is unique due to its combination of a pyridazine ring, piperidine moiety, and chlorophenyl group. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C18H17ClN4O2 |
|---|---|
Molecular Weight |
356.8 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-5-methyl-3-oxo-6-(piperidine-1-carbonyl)pyridazine-4-carbonitrile |
InChI |
InChI=1S/C18H17ClN4O2/c1-12-15(11-20)17(24)23(14-7-5-13(19)6-8-14)21-16(12)18(25)22-9-3-2-4-10-22/h5-8H,2-4,9-10H2,1H3 |
InChI Key |
CNRRSNZFLKMNFY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N=C1C(=O)N2CCCCC2)C3=CC=C(C=C3)Cl)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(4-fluoro-10-oxo-14-thia-8,11,16-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2(7),3,5,15-pentaen-8-yl)-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B11064940.png)
![2-[3-(6-amino-7-cyano-8H-[1,3]dioxolo[4,5-g]chromen-8-yl)phenoxy]acetamide](/img/structure/B11064945.png)
![3-chloro-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)aniline](/img/structure/B11064951.png)

![3,4-dichloro-N-[(4-chlorophenyl)(phenyl)methyl]benzamide](/img/structure/B11064965.png)
![ethyl 1-phenyl-4,5-dihydro-1H-furo[2,3-g]indazole-3-carboxylate](/img/structure/B11064973.png)
![Ethyl 4-{2,5-dioxo-3-[4-(pyrrolidin-1-ylcarbonyl)piperidin-1-yl]pyrrolidin-1-yl}benzoate](/img/structure/B11064976.png)
![4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(7-methoxy-1,3-benzodioxol-5-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11064981.png)
![2-(3,5-dimethyl-7-oxo[1,2,4]triazolo[4,3-a]pyrimidin-8(7H)-yl)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B11064987.png)

![N-{3-[(4-methoxyphenyl)amino]-1,4-dioxo-1,4-dihydronaphthalen-2-yl}acetamide](/img/structure/B11065000.png)
![4-(4-{[(3,4-dichlorophenyl)carbonyl]amino}-1H-pyrazol-1-yl)butanoic acid](/img/structure/B11065009.png)
![7-(4-methylpiperazin-1-yl)-3-(naphthalen-1-ylmethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B11065010.png)
